![molecular formula C16H17N3O2S B5223360 2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide
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Overview
Description
2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide, commonly referred to as ETI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ETI is a small molecule that belongs to the class of indole-based compounds and has been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of ETI is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. ETI has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. ETI has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
ETI has been shown to have a wide range of biochemical and physiological effects. In cancer research, ETI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, ETI has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, ETI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ETI in lab experiments is its high potency and specificity. ETI has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an ideal compound for studying their functions. However, one of the limitations of using ETI in lab experiments is its potential toxicity and side effects. ETI has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for ETI research, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the precise mechanism of action of ETI and its potential toxicity and side effects. Additionally, future research may focus on the development of novel ETI derivatives with improved pharmacokinetic properties and reduced toxicity.
Synthesis Methods
The synthesis of ETI involves a multi-step process that includes the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with indole-3-carboxylic acid to form an active ester intermediate. This intermediate is then reacted with 3-isoxazolylmethylamine to form the final product, ETI.
Scientific Research Applications
ETI has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, ETI has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that ETI has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, ETI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(1,2-oxazol-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-2-19-10-15(13-5-3-4-6-14(13)19)22-11-16(20)17-9-12-7-8-21-18-12/h3-8,10H,2,9,11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSCRDBGJWELGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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